

# GR103545: A Technical Guide to Brain Penetration and Distribution

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This technical guide provides an in-depth overview of the brain penetration and distribution of **GR103545**, a potent and selective kappa-opioid receptor (KOR) agonist. The information is compiled from preclinical and clinical studies utilizing positron emission tomography (PET) with the radiolabeled tracer [11C]**GR103545**.

# **Executive Summary**

**GR103545** demonstrates excellent penetration of the blood-brain barrier (BBB), attributed to its lipophilic nature. Following administration, it distributes throughout the brain in a pattern consistent with the known density of kappa-opioid receptors. The highest concentrations are observed in cortical and striatal regions, with the lowest levels in the cerebellum. This document details the quantitative data, experimental methodologies, and underlying biological pathways associated with the central nervous system (CNS) pharmacokinetics of **GR103545**.

# **Brain Penetration and Blood-Brain Barrier Transport**

**GR103545** exhibits high permeability across the blood-brain barrier.[1] Its lipophilicity, with a measured logarithm of the partition coefficient (log P) of 3.14, is a key determinant of its ability to enter the CNS, likely via passive diffusion.[1] Studies in baboons have quantified the peak total brain uptake of [ $^{11}$ C]**GR103545** as 0.010%  $\pm$  0.004% of the injected dose per gram, occurring at approximately 16  $\pm$  3 minutes post-injection.[1]



## **Regional Brain Distribution**

PET imaging studies in non-human primates and humans have consistently shown that the distribution of [11C]GR103545 in the brain aligns with the known distribution of kappa-opioid receptors.[1][2]

Key findings on regional distribution include:

- High Uptake Regions: The greatest accumulation of [¹¹C]GR103545 is observed in the cingulate cortex, striatum, frontal cortex, temporal cortex, and parietal cortex.[1][2]
- Intermediate Uptake Regions: Moderate levels of the tracer are found in the thalamus and medial temporal lobe.[1]
- Low Uptake Regions: The brain stem and occipital cortex show low levels of uptake.[1]
- Lowest Uptake Region: The cerebellum consistently exhibits the lowest concentration of [<sup>11</sup>C]GR103545, making it a suitable reference region for kinetic modeling in some analyses.
  [1]

#### **Quantitative Distribution Data**

The following tables summarize the quantitative data on the regional brain distribution of [11C]**GR103545** from PET studies in baboons and humans. The total distribution volume (VT), a measure of the total concentration of a tracer in a region relative to its concentration in plasma at equilibrium, is a key parameter.

Table 1: Regional Brain Distribution of [11C]GR103545 in Baboons



Brain Region	Total Distribution Volume (VT) (mL/g)	Binding Potential (BP)	Specific-to- Nonspecific Equilibrium Partition Coefficient (V3")
Cingulate Cortex	7.8 ± 1.2	1.1 ± 0.2	1.8 ± 0.3
Striatum	7.3 ± 1.1	1.0 ± 0.2	1.6 ± 0.3
Frontal Cortex	6.4 ± 0.9	0.7 ± 0.1	1.2 ± 0.2
Temporal Cortex	6.0 ± 0.9	0.6 ± 0.1	1.0 ± 0.2
Parietal Cortex	5.8 ± 0.8	0.6 ± 0.1	0.9 ± 0.1
Medial Temporal Lobe	5.4 ± 0.8	0.5 ± 0.1	0.7 ± 0.1
Thalamus	5.2 ± 0.7	0.4 ± 0.1	0.6 ± 0.1
Brain Stem	4.4 ± 0.5	0.2 ± 0.1	0.3 ± 0.1
Occipital Cortex	4.2 ± 0.5	0.1 ± 0.1	0.2 ± 0.1
Cerebellum	3.7 ± 0.4	-	-

Data adapted from a study in baboons.[1]

Table 2: Pharmacokinetic Parameters of [11C]GR103545 in Humans

Parameter	Value (mean ± SD)
Non-displaceable Distribution Volume (VND)	3.4 ± 0.9 mL/cm <sup>3</sup>
In vivo KD	0.069 nmol/L

Data from a first-in-human PET study.[3]

# **Experimental Protocols**

The primary methodology for assessing the brain penetration and distribution of **GR103545** is Positron Emission Tomography (PET) imaging with the carbon-11 labeled radiotracer,



[11C]GR103545.

# [11C]GR103545 PET Imaging Protocol (Human Study)

- Subject Preparation: Subjects are typically scanned in a supine position with their head immobilized. A venous catheter is inserted for radiotracer injection and an arterial line is placed for blood sampling.
- Radiotracer Administration: A bolus injection of [11C]GR103545 is administered intravenously.
- PET Scan Acquisition: Dynamic PET scans are acquired for a duration of up to 150 minutes.
  [3]
- Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma, which serves as the input function for kinetic modeling.
- Data Analysis and Kinetic Modeling:
  - Regional time-activity curves (TACs) are generated for various brain regions of interest.
  - The TACs are analyzed using kinetic models to derive quantitative parameters such as the total distribution volume (VT).
  - Commonly evaluated models include the one- and two-tissue compartment models (1TC and 2TC) and the multilinear analysis (MA1) method.[3] For [11C]GR103545 in humans, the MA1 model has been identified as the model of choice.[3]

## **Blocking Studies**

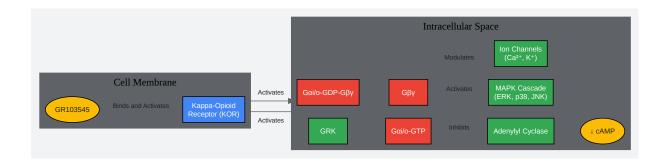
To confirm the specificity of [¹¹C]**GR103545** binding to kappa-opioid receptors, blocking studies are performed. This involves pre-treating the subject with a non-radioactive KOR antagonist, such as naloxone, prior to the administration of the radiotracer.[2] A significant reduction in the binding of [¹¹C]**GR103545** in receptor-rich regions following the blocking agent confirms specific binding.

# **Visualization of Pathways and Workflows**



## **Kappa-Opioid Receptor Signaling Pathway**

**GR103545** exerts its effects by acting as an agonist at the kappa-opioid receptor, a G-protein coupled receptor (GPCR). The activation of KOR initiates a cascade of intracellular signaling events.



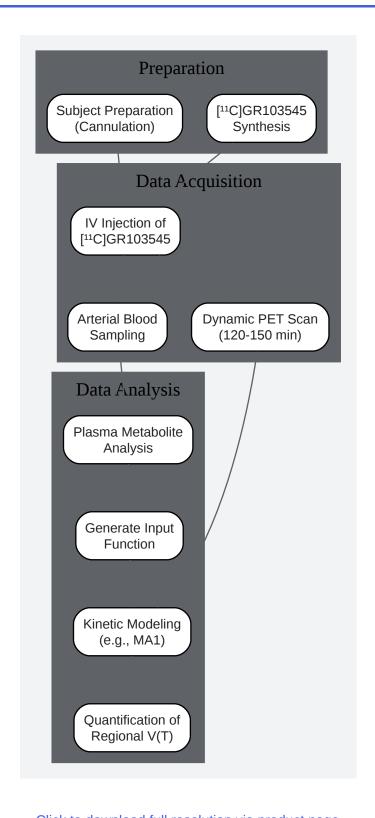
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Caption: Kappa-Opioid Receptor (KOR) signaling cascade initiated by GR103545.

## Experimental Workflow for [11C]GR103545 PET Imaging

The following diagram illustrates the typical workflow for a clinical or preclinical PET study to evaluate the brain distribution of **GR103545**.





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Caption: Standardized workflow for a [11C]GR103545 PET imaging study.



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